
Tetra(1H-inden-1-yl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(1H-inden-1-yl)germane is a chemical compound that belongs to the class of organogermanium compounds It consists of a germanium atom bonded to four 1H-inden-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(1H-inden-1-yl)germane typically involves the reaction of germanium tetrachloride with 1H-inden-1-yl lithium or 1H-inden-1-yl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetra(1H-inden-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The 1H-inden-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various substituted germanium compounds.
Wissenschaftliche Forschungsanwendungen
Tetra(1H-inden-1-yl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Tetra(1H-inden-1-yl)germane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetra(1H-inden-1-yl)silane: Similar to Tetra(1H-inden-1-yl)germane but with a silicon atom instead of germanium.
Tetra(1H-inden-1-yl)tin: Contains a tin atom in place of germanium.
Tetra(1H-inden-1-yl)lead: Features a lead atom instead of germanium.
Uniqueness
This compound is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Eigenschaften
CAS-Nummer |
80865-56-1 |
|---|---|
Molekularformel |
C36H28Ge |
Molekulargewicht |
533.2 g/mol |
IUPAC-Name |
tetrakis(1H-inden-1-yl)germane |
InChI |
InChI=1S/C36H28Ge/c1-5-13-29-25(9-1)17-21-33(29)37(34-22-18-26-10-2-6-14-30(26)34,35-23-19-27-11-3-7-15-31(27)35)36-24-20-28-12-4-8-16-32(28)36/h1-24,33-36H |
InChI-Schlüssel |
WNLMREMYRZUVMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C=CC2=C1)[Ge](C3C=CC4=CC=CC=C34)(C5C=CC6=CC=CC=C56)C7C=CC8=CC=CC=C78 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



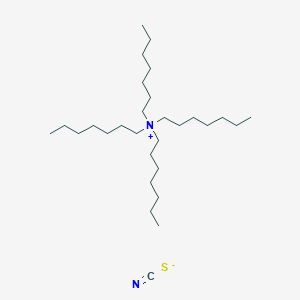
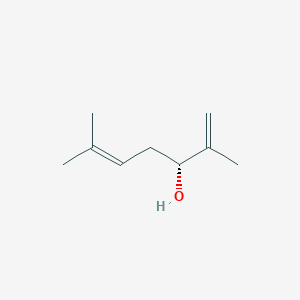

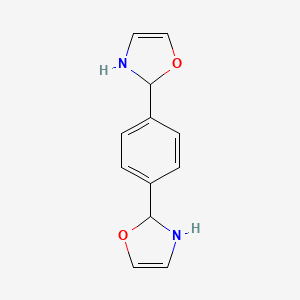
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)

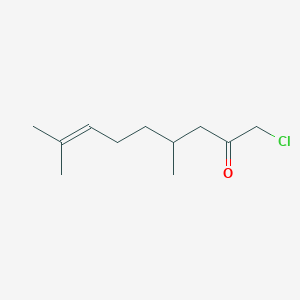
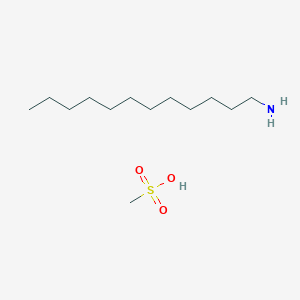




silane](/img/structure/B14429194.png)
